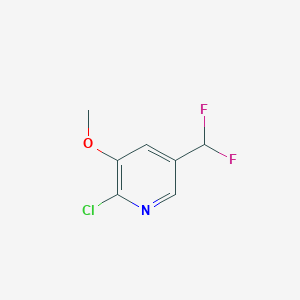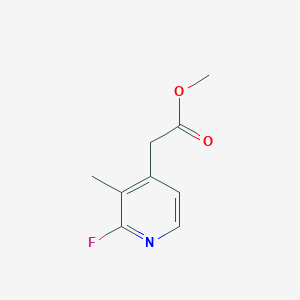
Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate: is a chemical compound with the following structure:
CH3COOCH2C6H3N(CH3)F
It belongs to the class of pyridine derivatives and is used in various scientific and industrial applications.
准备方法
Synthetic Routes: The synthesis of this compound can be achieved through an optimized strategy starting from 2-fluoro-4-methylpyridine . Here are the key steps:
Hydroxyethylation: The reaction of with or yields the corresponding hydroxyethylated intermediate.
Esterification: The hydroxyethylated intermediate reacts with acetic acid to form .
Industrial Production: Industrial-scale production methods typically involve efficient and scalable processes based on the synthetic routes described above.
化学反应分析
Reactivity:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol moiety can lead to the corresponding carboxylic acid.
Hydroxyethylation: Use or with a base (e.g., potassium carbonate) in a solvent (e.g., DMF).
Esterification: Employ acetic acid and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
科学研究应用
Medicinal Chemistry: The compound may serve as a scaffold for designing kinase inhibitors due to its pyridine-imidazole core.
Biological Studies: Researchers explore its effects on cellular processes, including inflammation pathways.
Industry: It could find applications in agrochemicals, pharmaceuticals, or materials science.
作用机制
The compound’s mechanism of action likely involves interactions with specific molecular targets, modulating cellular signaling pathways. Further studies are needed to elucidate these mechanisms.
相似化合物的比较
SB203580 (1): A well-known p38α MAP kinase inhibitor.
ML3403 (2): Another pyridinylimidazole-based p38α MAP kinase inhibitor.
属性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
InChI 键 |
KRQHZSJOUXTARL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1F)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


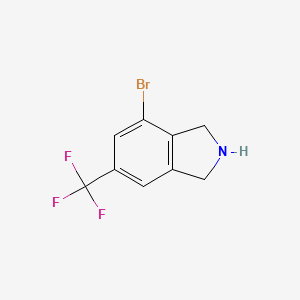
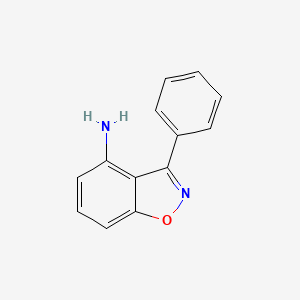
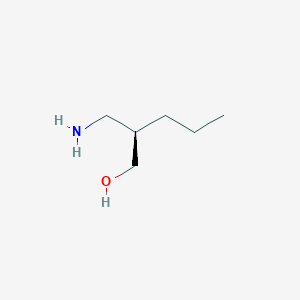
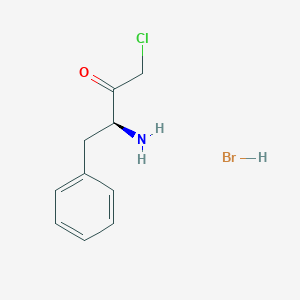
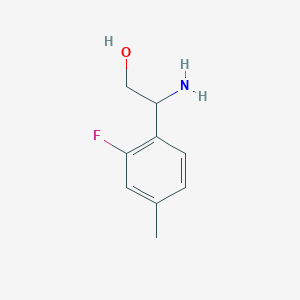
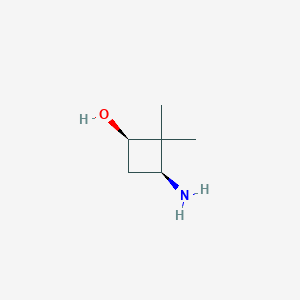
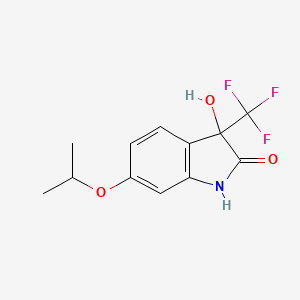
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)

![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
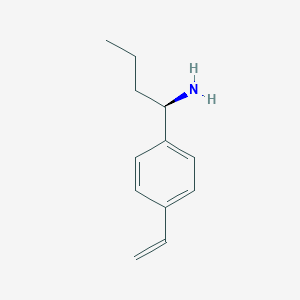
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)

